molecular formula C22H38O7 B072279 (Palmitoyloxy)-L-ascorbic acid CAS No. 1330-84-3

(Palmitoyloxy)-L-ascorbic acid

Cat. No.: B072279
CAS No.: 1330-84-3
M. Wt: 414.5 g/mol
InChI Key: DLPACQFCRQUOOZ-PXNSSMCTSA-N
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Description

(Palmitoyloxy)-L-ascorbic acid, also known as Ascorbyl Palmitate, is a lipophilic ester derivative of L-ascorbic acid (Vitamin C) where a palmitoyl group is attached to the ascorbic acid backbone. This structural modification significantly enhances the molecule's lipid solubility and stability against oxidation compared to its parent compound, making it a superior agent for research applications where the benefits of vitamin C are desired in lipid-rich environments. Its primary mechanism of action involves its uptake into cells and subsequent hydrolysis by intracellular esterases to release active L-ascorbic acid and palmitic acid, thereby elevating endogenous levels of the potent antioxidant.

Properties

CAS No.

1330-84-3

Molecular Formula

C22H38O7

Molecular Weight

414.5 g/mol

IUPAC Name

[(2S)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] hexadecanoate

InChI

InChI=1S/C22H38O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(25)28-21-19(26)22(27)29-20(21)17(24)16-23/h17,20,23-24,26H,2-16H2,1H3/t17-,20-/m0/s1

InChI Key

DLPACQFCRQUOOZ-PXNSSMCTSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OC1=C(C(=O)OC1C(CO)O)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC1=C(C(=O)O[C@H]1[C@H](CO)O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1=C(C(=O)OC1C(CO)O)O

Other CAS No.

1330-84-3

Origin of Product

United States

Scientific Research Applications

Dermatological Applications

1.1 Anti-Aging Effects

Research has demonstrated that palmitoyl-L-ascorbic acid exhibits significant anti-aging properties. A study evaluated its effects on skin wrinkles and pigmentation, revealing that it enhances collagen expression in dermal fibroblast cells and reduces melanin content in B16F1 cells. The clinical trial indicated improvements in skin roughness and lightness after 8 to 12 weeks of treatment with a cream containing this compound .

Table 1: Effects of Palmitoyl-L-Ascorbic Acid on Skin Parameters

ParameterMeasurement MethodResults
Collagen ExpressionDermal Fibroblast CellsIncreased in a dose-dependent manner
Melanin ContentB16F1 CellsReduced by ~20%
Skin RoughnessClinical TrialImprovement noted at 12 weeks
Skin LightnessClinical TrialImprovement noted at 8 weeks

1.2 Skin Penetration Studies

The compound's formulation as an emulgel has been investigated for its ability to enhance skin penetration. A study compared hydrophilic and lipophilic formulations of L-ascorbic acid, finding that the lipophilic form (including palmitoyl derivatives) showed better penetration characteristics, making it a promising candidate for topical applications .

Pharmaceutical Applications

2.1 Drug Delivery Systems

Palmitoyl-L-ascorbic acid is being explored as a component in drug delivery systems due to its ability to improve the solubility and stability of poorly soluble drugs. For instance, research involving dual-loaded palmitoyl-chitosan nanoparticles demonstrated enhanced encapsulation efficiency and controlled release profiles for both palmitoyl-L-ascorbic acid and thymoquinone, suggesting potential for targeted therapy .

Table 2: Characteristics of Dual-Loaded Palmitoyl-Chitosan Nanoparticles

ParameterValue
Encapsulation EfficiencyHigh
Release KineticsZero-order model observed
Particle SizeOptimized for drug delivery

Antioxidant Properties

Palmitoyl-L-ascorbic acid is recognized for its superior antioxidant activity compared to regular L-ascorbic acid. A study highlighted its cytotoxic effects at higher concentrations, indicating that while it acts as a potent antioxidant, caution is needed regarding dosage due to potential apoptotic effects at elevated levels .

Safety and Regulatory Aspects

Safety assessments have indicated that palmitoyl-L-ascorbic acid poses low toxicity risks when used appropriately in formulations. Regulatory bodies have evaluated its use as a food additive and cosmetic ingredient, concluding that it does not present genotoxicity concerns and is safe at recommended levels .

Preparation Methods

Palmitoyl Chloride Synthesis via Thionyl Chloride Reaction

The foundational step in L-ascorbyl palmitate production involves converting palmitic acid to its reactive acyl chloride derivative. The patented method employs a continuous bubbling process, where thionyl chloride (SOCl₂) is introduced into molten palmitic acid at 60–70°C within a chlorination column. The reaction proceeds according to:

CH3(CH2)14COOH+SOCl2CH3(CH2)14COCl+SO2+HCl\text{CH}3(\text{CH}2){14}\text{COOH} + \text{SOCl}2 \rightarrow \text{CH}3(\text{CH}2){14}\text{COCl} + \text{SO}2 + \text{HCl}

Key parameters include a 1:1.2 molar ratio of palmitic acid to thionyl chloride and a reaction time of 4–6 hours, achieving >95% conversion efficiency. Unreacted SOCl₂ and gaseous byproducts (SO₂, HCl) are recovered through condensation and alkaline scrubbing, minimizing environmental release.

Esterification of L-Ascorbic Acid with Palmitoyl Chloride

Esterification occurs in a mixed solvent system of amides (e.g., dimethylacetamide) and haloalkanes (e.g., dichloromethane), which solubilize both hydrophilic ascorbic acid and lipophilic palmitoyl chloride. The reaction, conducted at 0–5°C under dry HCl gas atmosphere, follows:

C6H8O6+CH3(CH2)14COClC22H38O7+HCl\text{C}6\text{H}8\text{O}6 + \text{CH}3(\text{CH}2){14}\text{COCl} \rightarrow \text{C}{22}\text{H}{38}\text{O}_7 + \text{HCl}

Stoichiometric ratios of 1:1.05 (ascorbic acid:palmitoyl chloride) prevent excess acyl chloride hydrolysis. Post 16–20 hour reaction, the mixture is quenched in ice-water, precipitating crude L-ascorbyl palmitate.

Purification and Recrystallization Techniques

Solvent-Antisolvent Crystallization

Crude product is dissolved in chloromethane at 50°C and gradually cooled to 10°C, inducing crystallization. This step removes unreacted ascorbic acid and palmitic acid derivatives, yielding 92–95% pure L-ascorbyl palmitate.

Acid-Base Wash Optimization

Post-crystallization, the product undergoes sequential washes:

  • Acidic wash : 0.1M HCl removes residual amine solvents.

  • Neutralization : Sodium bicarbonate solution (pH 6–7) eliminates trapped HCl.

  • Final rinse : Deionized water at 50°C ensures chloride ion removal.

Industrial-Scale Production Considerations

Closed-Loop Reagent Recovery Systems

Modern facilities integrate:

  • SOCl₂ distillation : Recovered thionyl chloride is reused, reducing raw material costs by 30%.

  • Solvent recycling : Amide-haloalkane mixtures are distilled and dehydrated for subsequent batches.

  • HCl absorption : Gaseous HCl is converted to 32% hydrochloric acid for resale.

Quality Control Metrics

ParameterSpecificationAnalytical Method
Purity≥98.5%HPLC (C18 column, 220 nm)
Residual solvents<50 ppm eachGC-MS headspace analysis
Peroxide value<2.0 meq/kgTitration with Na₂S₂O₃
Heavy metals (Pb, As)<1 ppmICP-MS

Data sourced from pilot-scale trials demonstrate consistent compliance with FCC and USP standards.

Comparative Analysis of Synthesis Routes

Enzymatic Esterification Limitations

While lipase-mediated esterification (e.g., using Candida antarctica lipase B) is reported in literature, the patented chemical method offers superior advantages:

FactorChemical MethodEnzymatic Method
Reaction time18–24 hours72–96 hours
Yield85–92%60–75%
Solvent toleranceBroad (polar aprotic)Limited (aqueous/organic)
Scalability>1,000 kg/batch<100 kg/batch

The enzymatic approach remains impractical for industrial use due to enzyme cost and slow reaction kinetics .

Q & A

Q. What are the validated methods for synthesizing (Palmitoyloxy)-L-ascorbic acid in laboratory settings?

The synthesis typically involves esterification of L-ascorbic acid with palmitic acid. A common approach uses enzymatic catalysis (e.g., lipases) under controlled humidity to optimize yield . Purity validation requires HPLC (≥90% by area) and identification via FT-IR to confirm ester bond formation . Accelerated stability studies (40°C/75% RH for 6 months) are recommended to assess degradation pathways .

Q. How do researchers evaluate the stability of this compound under varying pH and temperature conditions?

Stability is assessed using:

  • Hydroxyl value tests to monitor ester hydrolysis .
  • Saponification value analysis to quantify free fatty acid release .
  • UV-Vis spectroscopy (λ = 245–265 nm) to track ascorbyl radical formation in aqueous buffers .
    Controlled experiments should include inert atmospheres (N₂) to minimize oxidation .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?

  • Reverse-phase HPLC with C18 columns and UV detection (265 nm) .
  • LC-MS/MS for distinguishing ascorbyl palmitate from degradation products like dehydroascorbic acid .
  • Fatty acid composition tables (e.g., GC-MS) to verify palmitic acid content ≥85% .

Advanced Research Questions

Q. How does the amphiphilic structure of this compound influence its antioxidant mechanisms in lipid-rich environments?

The palmitoyl moiety enhances lipid bilayer penetration, enabling scavenging of peroxyl radicals in hydrophobic domains. Methodological approaches include:

  • Electron paramagnetic resonance (EPR) to detect radical intermediates in liposomal systems .
  • Fluorescence anisotropy to study membrane fluidity changes under oxidative stress .
    Contradictions arise in hydrophilic vs. hydrophobic antioxidant efficacy, necessitating phase-specific assays .

Q. What experimental designs are optimal for studying synergistic effects between this compound and other antioxidants (e.g., α-tocopherol)?

Use a PICO framework :

  • Population : Lipid oxidation models (e.g., linoleic acid emulsions).
  • Intervention : Co-administration with α-tocopherol (1:1 molar ratio).
  • Comparison : Individual antioxidant efficacy.
  • Outcome : Thiobarbituric acid reactive substances (TBARS) assay for lipid peroxidation .
    Dose-response curves and isobolographic analysis resolve additive vs. synergistic interactions .

Q. How do in vivo models address discrepancies in the bioavailability of this compound compared to in vitro findings?

  • Rodent studies : Measure plasma ascorbate levels post-oral administration using LC-MS .
  • Caco-2 cell monolayers : Assess intestinal absorption efficiency (Papp values) .
    Contradictions often stem from enzymatic hydrolysis variability; include intestinal lipase activity assays to clarify .

Q. What methodologies identify degradation products of this compound in long-term storage?

  • Forced degradation studies : Expose samples to heat (60°C), light (UV-A), and humidity (85% RH) .
  • High-resolution mass spectrometry (HRMS) to characterize oxidation byproducts (e.g., dehydroascorbyl palmitate) .
  • Pharmacopeial compliance : Reference USP/NF guidelines for fatty acid composition limits .

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